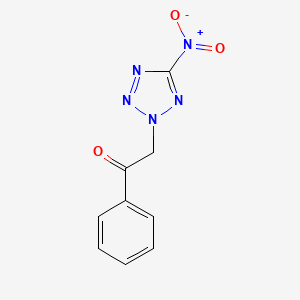
Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE is a synthetic organic compound that features a tetrazole ring and a nitro group attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Phenylethanone: The final step involves coupling the nitro-tetrazole intermediate with phenylethanone under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Amino derivatives: from reduction reactions.
Substituted phenyl derivatives: from electrophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry
Explosives: The nitro group makes it a candidate for use in explosive materials.
Mechanism of Action
The mechanism of action of 2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-2-ONE: Similar structure with a different position of the ketone group.
2-(5-AMINO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE is unique due to the presence of both a nitro group and a tetrazole ring, which can impart specific chemical and physical properties.
Properties
Molecular Formula |
C9H7N5O3 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-(5-nitrotetrazol-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C9H7N5O3/c15-8(7-4-2-1-3-5-7)6-13-11-9(10-12-13)14(16)17/h1-5H,6H2 |
InChI Key |
GFENDONDSDHSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2N=C(N=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















